

trinitromethane crystal structure and polymorphism

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Compound of Interest

Compound Name: *Trinitromethane*

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An In-depth Technical Guide on the Crystal Structure and Polymorphism of **Trinitromethane**

Introduction

Trinitromethane, also known as nitroform, is a simple organic nitro compound with the chemical formula $\text{HC}(\text{NO}_2)_3$.^[1] It is a highly acidic methane derivative, readily deprotonating to form the intensely yellow nitroformate anion, $[\text{C}(\text{NO}_2)_3]^-$.^[1] This property, along with its high oxygen content, makes **trinitromethane** and its salts valuable as energetic materials and oxidizers in propellants and explosives.^{[2][3][4]} Understanding the solid-state structure and polymorphic behavior of **trinitromethane** is critical for ensuring the stability, safety, and performance of these energetic materials. This guide provides a detailed overview of the crystal structure of **trinitromethane** and its polymorphic characteristics, intended for researchers, scientists, and professionals in drug development and materials science.

Crystal Structure of Trinitromethane

The crystal structure of neutral **trinitromethane** has been determined by single-crystal X-ray diffraction. The compound crystallizes in a cubic system, which is a relatively high symmetry for an organic molecule. The detailed crystallographic data are summarized in the table below.

Crystallographic Data for Trinitromethane

Parameter	Value
Formula	CHN ₃ O ₆
Molar Mass	151.04 g/mol [5][6]
Crystal System	Cubic
Space Group	P a -3[5]
Space Group Number	205[5]
a	10.3580 Å[5]
b	10.3580 Å[5]
c	10.3580 Å[5]
α	90°[5]
β	90°[5]
γ	90°[5]
Z	8
Calculated Density	1.925 g/cm ³

Data sourced from the Crystallography Open Database (COD) entry 2010226, as reported in Schodel, H., et al. (1994).[5]

The Nitroformate Anion Structure

While data on neutral **trinitromethane** polymorphs is scarce, extensive research has been conducted on the salts of **trinitromethane**, which contain the nitroformate anion, [C(NO₂)₃]⁻. The structure of this anion is crucial as it dictates the packing and stability of its energetic salts.

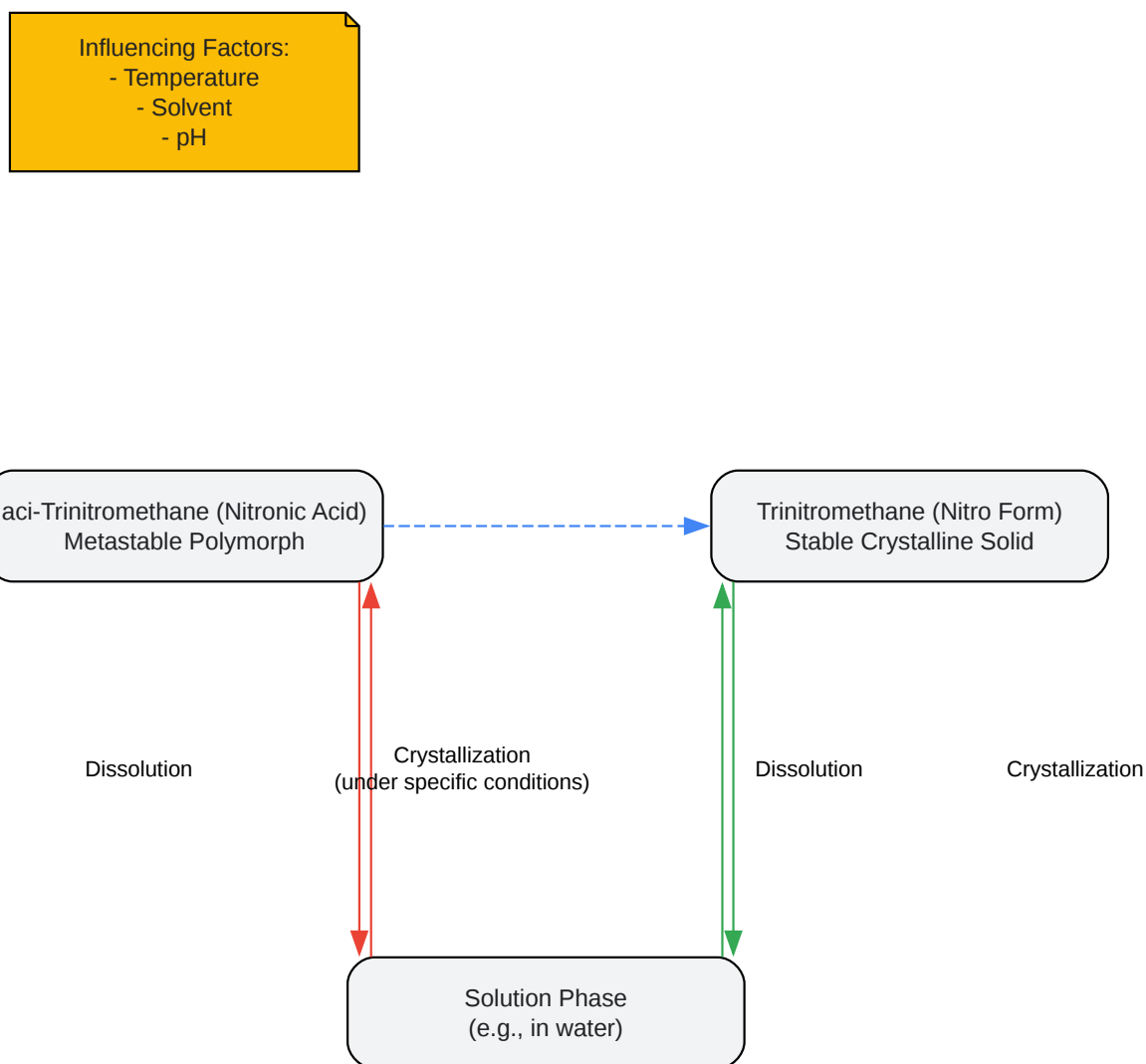
Studies on various nitroformate salts, such as those of hydrazine, potassium, and silver, reveal that the nitroformate anion is typically non-planar.[7][8] The central carbon atom and the three nitrogen atoms are generally coplanar, but the nitro groups are twisted out of this plane, giving the anion a propeller-like shape.[7] The degree of this twisting, defined by the dihedral angles between the NO₂ planes and the CN₃ plane, varies depending on the counter-ion and the

crystal packing forces, including hydrogen bonding.[7] For instance, in hydrazine nitroform, two independent anions in the crystal structure show significant differences in these dihedral angles.[7]

Polymorphism of Trinitromethane

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a substance can exhibit different physical properties, such as melting point, solubility, and stability, which is of paramount importance in the fields of pharmaceuticals and energetic materials.[9][10]

Trinitromethane is reported to exist in at least two forms: the stable crystalline form (mp 15 °C) and an unstable aci-form (mp 50 °C).[6][11] The aci-form, or nitronic acid, is a tautomer of the nitro form. This tautomerism involves the migration of the acidic proton from carbon to one of the oxygen atoms of a nitro group, forming a C=N(O)OH group.



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Fig. 1: Relationship between nitro and aci forms of **trinitromethane**.

The existence of these forms suggests that crystallization conditions, such as solvent and temperature, play a critical role in determining which polymorph is isolated. The higher melting

point of the aci-form is noteworthy, though it is described as unstable.^[6] This instability likely leads to its conversion back to the more stable nitro form.

Experimental Protocols

Characterization of the crystal structure and polymorphism of materials like **trinitromethane** relies on a suite of analytical techniques.

Single-Crystal X-ray Diffraction (SC-XRD)

This is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal.

- **Crystal Growth:** Single crystals of **trinitromethane** suitable for diffraction are typically grown by slow evaporation of a solvent or by slow cooling of a saturated solution. Given its low melting point and instability, low-temperature crystallization methods are often required.^[2]
- **Data Collection:** A selected crystal is mounted on a goniometer and cooled to a low temperature (e.g., -160 °C or 100 K) to reduce thermal vibrations.^{[7][12]} It is then exposed to a monochromatic X-ray beam. As the crystal is rotated, a detector collects the diffraction pattern, which consists of thousands of reflections.
- **Structure Solution and Refinement:** The positions of the reflections are used to determine the unit cell dimensions and space group. The intensities of the reflections are used to solve the crystal structure, typically using direct methods or Patterson methods. The resulting structural model is then refined using least-squares methods to achieve the best fit with the experimental data.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique used to study phase transitions, such as melting and polymorphic transformations.

- **Sample Preparation:** A small amount of the sample (typically 3-9 mg) is hermetically sealed in a crucible (e.g., gold-plated copper) to contain any potential decomposition products.^[13]
- **Thermal Program:** The sample and a reference crucible are heated at a constant rate (e.g., 1, 5, or 10 °C/min).^[13]

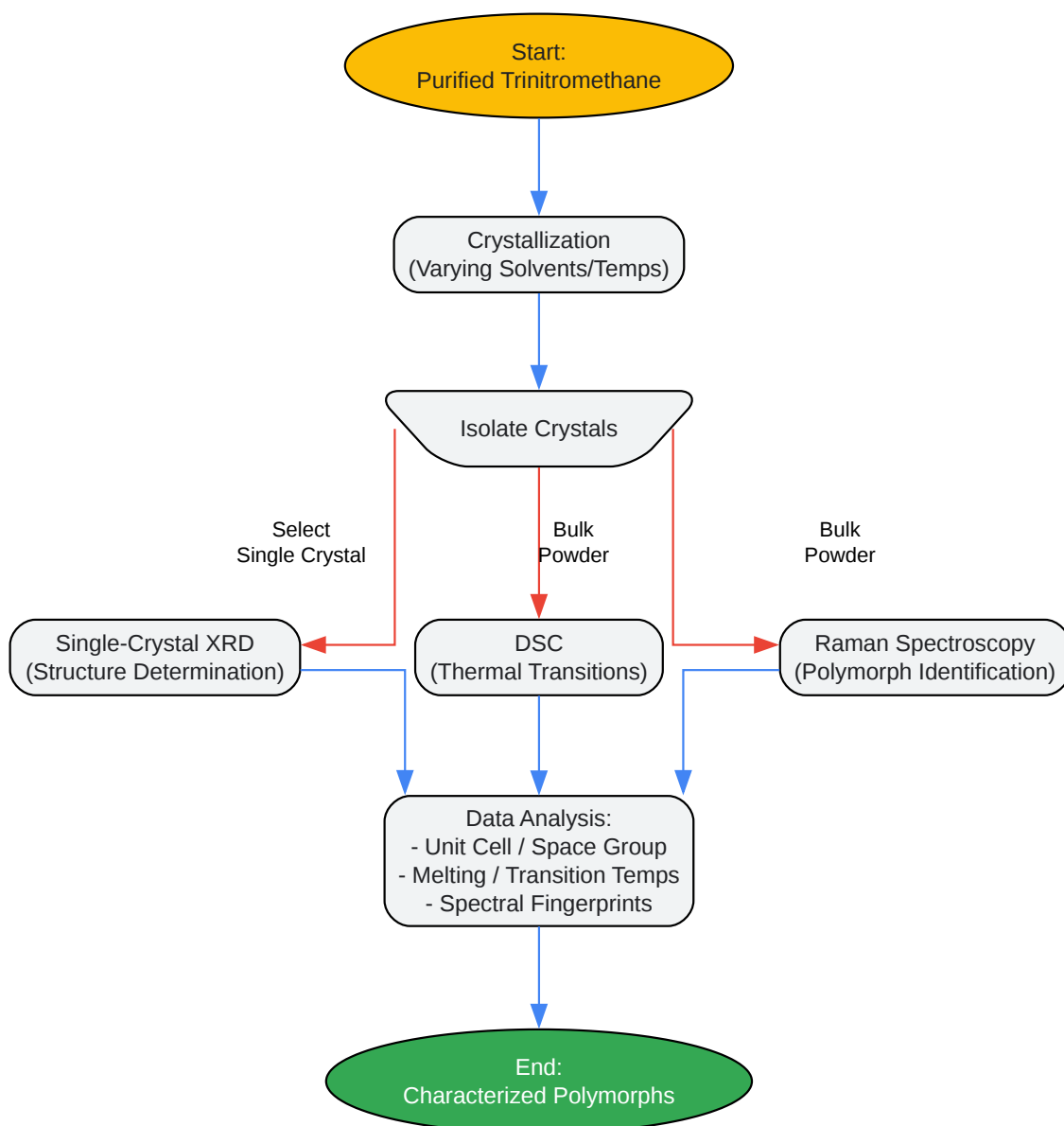
- **Data Analysis:** The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. Endothermic events (like melting) and exothermic events (like decomposition or some polymorphic transitions) are recorded as peaks in the DSC thermogram. The onset temperature and peak area provide information about the transition temperature and enthalpy change.

Raman Spectroscopy

Raman spectroscopy is a non-destructive technique that provides information about molecular vibrations and crystal lattice phonons, making it highly sensitive to changes in crystal structure.

[9]

- **Sample Preparation:** A small amount of the crystalline powder is placed on a microscope slide or in a capillary tube.
- **Data Acquisition:** A monochromatic laser is focused on the sample. The scattered light is collected and analyzed by a spectrometer.
- **Spectral Analysis:** Different polymorphs will produce distinct Raman spectra due to differences in their crystal lattice and molecular conformation.[9] The low-frequency region ($10\text{-}200\text{ cm}^{-1}$) is often particularly useful for distinguishing polymorphs as it contains peaks corresponding to lattice vibrations (phonons).[14]



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